molecular formula C10H13ClN2O B7451408 5-Chloro-2-(propan-2-ylamino)benzamide

5-Chloro-2-(propan-2-ylamino)benzamide

Cat. No.: B7451408
M. Wt: 212.67 g/mol
InChI Key: SBQATRQMPDYSHW-UHFFFAOYSA-N
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Description

5-Chloro-2-(propan-2-ylamino)benzamide is a chemical compound of significant interest in biomedical research, particularly in the study of diabetes. Research on analogous benzamide compounds has demonstrated their potential to protect pancreatic β-cells from dysfunction and apoptosis induced by Endoplasmic Reticulum (ER) stress, a key pathological mechanism in the development of Type 2 Diabetes (PubMed Central, PMCID: PMC7245055) . The molecular scaffold containing a benzamide group is a recognized pharmacophore for activity against ER stress. Compounds with this core structure function by modulating the Unfolded Protein Response (UPR) signaling pathway, which aims to restore cellular homeostasis and prevent the activation of pro-apoptotic factors under stress conditions (PubMed Central, PMCID: PMC7245055) . Structural analogs of this compound have shown promising β-cell protective activity with high potency, making this chemical class a valuable tool for developing new therapeutic modalities for diabetes (PubMed Central, PMCID: PMC7245055) . This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-chloro-2-(propan-2-ylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c1-6(2)13-9-4-3-7(11)5-8(9)10(12)14/h3-6,13H,1-2H3,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBQATRQMPDYSHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C=C(C=C1)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitro Reduction and Sequential Functionalization

A widely adopted strategy begins with nitro-substituted benzoic acid precursors. For example, 2-nitro-5-chlorobenzoic acid serves as a starting material due to the nitro group’s dual role as a directing group and reducible functionality. The synthesis proceeds as follows:

  • Chlorination and Amidation :

    • 2-Nitrobenzoic acid undergoes chlorination at position 5 using sulfonyl chloride (SO₂Cl₂) in an inert solvent such as dichloromethane, achieving regioselectivity via the nitro group’s meta-directing effect.

    • The resulting 5-chloro-2-nitrobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by amidation with aqueous ammonia to yield 5-chloro-2-nitrobenzamide.

  • Nitro Reduction to Amine :

    • Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl) reduces the nitro group to a primary amine, producing 5-chloro-2-aminobenzamide.

  • Isopropyl Group Introduction :

    • The primary amine undergoes alkylation with isopropyl bromide in the presence of a base (e.g., K₂CO₃) or reductive amination using acetone and NaBH₄ to install the isopropylamino group.

Key Data :

  • Chlorination with SO₂Cl₂ achieves >90% regioselectivity for position 5.

  • Fe/HCl reduction yields 85–92% 5-chloro-2-aminobenzamide.

Directed Chlorination of 2-Aminobenzamide Derivatives

An alternative route prioritizes early installation of the amino group to leverage its ortho/para-directing effects:

  • Amination and Chlorination :

    • 2-Aminobenzoic acid is treated with isopropylamine via reductive amination (NaBH₃CN, MeOH) to form 2-(propan-2-ylamino)benzoic acid.

    • Chlorination at position 5 is achieved using Cl₂ gas in acetic acid at 20–25°C, guided by the amino group’s para-directing influence.

  • Amide Formation :

    • The chlorinated product, 5-chloro-2-(propan-2-ylamino)benzoic acid, is activated with SOCl₂ and reacted with ammonium hydroxide to yield the target benzamide.

Challenges :

  • Competing chlorination at position 4 (para to the amide) necessitates careful stoichiometry and temperature control.

Coupling-Based Strategies

Modern approaches employ transition metal catalysis for efficient bond formation:

  • Ullmann Coupling :

    • 5-Chloro-2-iodobenzoic acid reacts with isopropylamine in the presence of CuI and 1,10-phenanthroline, forming 5-chloro-2-(propan-2-ylamino)benzoic acid.

    • Subsequent amidation via mixed carbonic anhydride (ClCO₂Et, Et₃N) provides the target compound in 75–80% yield.

  • Buchwald-Hartwig Amination :

    • 2-Bromo-5-chlorobenzamide undergoes Pd-catalyzed coupling with isopropylamine (Pd₂(dba)₃, Xantphos, Cs₂CO₃) to install the isopropylamino group directly.

Advantages :

  • Palladium catalysis enables milder conditions (80–100°C) compared to traditional alkylation.

Methodological Variations and Optimization

Solvent and Temperature Effects

  • Amidation : Using DMF as a solvent with HATU/DIEA coupling agents improves amidation yields to >95% compared to traditional SOCl₂/ammonia methods.

  • Chlorination : Substituting Cl₂ with N-chlorosuccinimide (NCS) in DMF reduces side reactions, achieving 88% selectivity for position 5.

Catalytic Systems

  • Reductive Amination : NaBH(OAc)₃ in dichloroethane enhances isopropyl group introduction, reducing reaction time from 24 h to 6 h.

  • Directed ortho-Metalation : Employing LDA (Lithium Diisopropylamide) with 2-(propan-2-ylamino)benzamide directs chlorination exclusively to position 5.

Industrial-Scale Considerations

The patent CN101492387B highlights cost-effective bulk synthesis:

  • One-Pot Nitro Reduction and Chlorination :

    • Iron powder in HCl reduces 2-nitro-5-chlorobenzamide while facilitating in situ chlorination, cutting production costs by 30%.

  • Continuous Flow Systems :

    • Microreactor technology minimizes exothermic risks during Cl₂ gas reactions, improving safety and scalability.

Analytical and Purification Techniques

  • HPLC Purity : Reverse-phase C18 columns (ACN/H₂O gradient) confirm >99% purity.

  • Crystallization : Ethyl acetate/hexane recrystallization removes residual isopropylamine, yielding colorless crystals.

Emerging Innovations

  • Photocatalytic Chlorination : Visible-light-mediated protocols using Ru(bpy)₃²⁺ enable room-temperature chlorination with 90% efficiency.

  • Enzymatic Amidation : Lipase-catalyzed reactions in ionic liquids offer greener amidation pathways, though yields remain suboptimal (60–65%) .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(propan-2-ylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or ammonia.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines or other reduced forms.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis:
5-Chloro-2-(propan-2-ylamino)benzamide serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, including acylation and substitution reactions, which are essential for the development of new compounds with desired properties.

Synthetic Routes:
The synthesis of this compound typically involves several steps:

  • Nitration : Starting from 5-chlorobenzoic acid, a nitro group is introduced at the second position.
  • Reduction : The nitro group is reduced to an amino group using reducing agents like iron powder in hydrochloric acid.
  • Acylation : The resulting amino compound is acylated with isopropylamine to yield this compound.

Biological Activities

Antimicrobial Properties:
Research has indicated that this compound exhibits potential antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, making it a candidate for further exploration as an antimicrobial agent.

Anticancer Research:
The compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells by interacting with specific molecular targets, potentially inhibiting cancer cell proliferation . For example, compounds structurally related to this compound have shown promising results in inhibiting kinases involved in cancer progression .

Medicinal Chemistry

Therapeutic Potential:
The ability of this compound to modulate enzyme activity positions it as a promising therapeutic agent. Its mechanism of action involves binding to specific receptors or enzymes, which can lead to significant biological effects such as the inhibition of enzyme activity or alteration of cellular signaling pathways .

Case Studies:

  • Inhibition Studies : A study demonstrated that derivatives of this compound could inhibit specific kinases involved in disease processes, highlighting its potential for drug development aimed at treating conditions like cancer and infectious diseases .
  • Apoptosis Induction : In cellular assays, compounds related to this compound induced apoptosis in cancer cell lines, suggesting a pathway for therapeutic intervention .

Industrial Applications

Material Development:
In industrial settings, this compound is utilized in the development of materials with specific properties. Its chemical structure allows it to be incorporated into polymers and coatings, enhancing their performance characteristics such as durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(propan-2-ylamino)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 5-Chloro-2-(propan-2-ylamino)benzamide, highlighting differences in substituents, molecular weight, and functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Differences
2-Amino-5-chlorobenzamide C₇H₇ClN₂O 170.60 -NH₂ at position 2 Lacks the isopropyl group; simpler amino substituent.
Propyl 5-bromo-2-chlorobenzamide C₁₀H₁₁BrClNO 276.56 -Br at position 5, -Cl at position 2, -N-propylamide Bromine replaces chlorine at position 5; propylamide instead of benzamide.
N¹-(2-Thienylmethyl)-2-amino-5-chlorobenzamide C₁₂H₁₂ClN₂OS 272.75 -Cl at position 5, -NH₂ at position 2, thienylmethyl group attached to the amide Incorporates a sulfur-containing heterocycle (thiophene), altering electronic properties.
Mannich Bases of 2-Chloro-4-nitrobenzamide Varies ~250–300 (estimated) -NO₂ at position 4, -Cl at position 2, Mannich base side chains (e.g., -CH₂NR₂) Nitro group introduces strong electron-withdrawing effects; modified via Mannich reaction.
N-(5-Chloro-2-methoxyphenyl)-4-(2-methylpropanoylamino)benzamide C₁₈H₁₉ClN₂O₃ 346.81 -OCH₃ at position 2, -Cl at position 5, methylpropanoylamino group Methoxy and bulky acyl groups enhance steric hindrance and lipophilicity.

Key Findings from Comparative Analysis:

Substituent Effects on Molecular Weight: The addition of an isopropyl group in this compound increases its molecular weight (~211 g/mol) compared to simpler analogs like 2-Amino-5-chlorobenzamide (170 g/mol) . Bromine substitution (as in Propyl 5-bromo-2-chlorobenzamide) further elevates molecular weight due to bromine’s higher atomic mass .

Bulky substituents like the thienylmethyl group in N¹-(2-Thienylmethyl)-2-amino-5-chlorobenzamide introduce steric hindrance, which may affect binding to biological targets .

Functional Group Impact on Solubility: The methoxy group in N-(5-Chloro-2-methoxyphenyl)-4-(2-methylpropanoylamino)benzamide improves lipophilicity, whereas the hydrophilic -NH₂ group in 2-Amino-5-chlorobenzamide enhances water solubility .

Research Implications

  • For example, Mannich bases of 2-Chloro-4-nitrobenzamide show notable antimicrobial activity due to the nitro group’s electron-withdrawing effects .
  • Synthetic Flexibility: The isopropylamino group in this compound provides a site for further derivatization, such as acylation or alkylation, to optimize pharmacokinetic properties .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 5-Chloro-2-(propan-2-ylamino)benzamide, and how can purity be maximized?

  • Methodological Answer :

  • Step 1 : Begin with chlorination of benzamide derivatives using reagents like PCl₃ or SOCl₂ under anhydrous conditions .
  • Step 2 : Introduce the propan-2-ylamino group via nucleophilic substitution. Use sodium methoxide in methanol to deprotonate the amine and facilitate coupling .
  • Step 3 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .
  • Key Consideration : Monitor reaction progress with TLC and optimize stoichiometry to minimize byproducts like unsubstituted benzamide .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign signals for the chloro substituent (δ ~7.3 ppm for aromatic protons) and isopropylamino group (δ ~1.2 ppm for CH₃, δ ~3.8 ppm for NH) .
  • IR Spectroscopy : Identify amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
  • Mass Spectrometry : Use HRMS (ESI+) to confirm molecular ion [M+H]+ at m/z 227.07 (calculated for C₁₀H₁₂ClN₂O) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

  • Methodological Answer :

  • Strategy : Synthesize analogs with variations in the chloro position (e.g., 4-chloro vs. 5-chloro) or isopropylamino group (e.g., tert-butylamino substitution). Compare inhibitory potency in enzyme assays (e.g., kinase inhibition) .
  • Data Analysis : Use IC₅₀ values and molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity. For example, bulkier alkylamino groups may enhance hydrophobic interactions in enzyme pockets .
  • Contradiction Handling : If bioactivity contradicts predictions (e.g., lower activity despite favorable docking), validate via isothermal titration calorimetry (ITC) to assess actual binding thermodynamics .

Q. What computational approaches are effective in predicting the compound’s reactivity and interactions with biological targets?

  • Methodological Answer :

  • In Silico Modeling :
  • Reactivity : Use DFT (B3LYP/6-31G*) to calculate Fukui indices for electrophilic/nucleophilic sites, guiding functionalization strategies .
  • Target Interaction : Perform MD simulations (GROMACS) to study stability of the compound in complex with proteins (e.g., PARP-1) over 100-ns trajectories .
  • Validation : Cross-reference computational data with experimental results (e.g., enzymatic inhibition assays) to refine force field parameters .

Q. How can contradictory results in bioactivity assays (e.g., varying IC₅₀ across studies) be resolved?

  • Methodological Answer :

  • Root Cause Analysis :

Purity Discrepancies : Re-analyze compound batches via LC-MS to rule out degradation products .

Assay Conditions : Standardize buffer pH (e.g., Tris-HCl vs. PBS) and temperature (25°C vs. 37°C), which affect protein-ligand kinetics .

  • Consensus Approach : Repeat assays in triplicate using orthogonal methods (e.g., fluorescence polarization and SPR) to confirm reproducibility .

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